molecular formula C15H16N4O B14387504 2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol CAS No. 90062-50-3

2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol

Cat. No.: B14387504
CAS No.: 90062-50-3
M. Wt: 268.31 g/mol
InChI Key: RIFDKIQSQBEQLW-UHFFFAOYSA-N
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Description

2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol is a chemical compound that belongs to the class of imidazo[1,2-b][1,2,4]triazinyl derivatives This compound is characterized by its unique structure, which includes an imidazo[1,2-b][1,2,4]triazine ring fused with a phenol group

Preparation Methods

The synthesis of 2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b][1,2,4]triazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenol group: This step involves the functionalization of the imidazo[1,2-b][1,2,4]triazine ring with a phenol group, often through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazo[1,2-b][1,2,4]triazine ring can undergo reduction reactions to form dihydro derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the imidazo[1,2-b][1,2,4]triazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes or bind to particular receptors is a key aspect of its mechanism of action.

Comparison with Similar Compounds

2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the specific heterocyclic components.

    Triazine derivatives: These compounds have a triazine ring but may lack the imidazo[1,2-b] component.

    Phenol derivatives: These compounds contain a phenol group but may have different substituents on the aromatic ring.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

90062-50-3

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-(7-ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol

InChI

InChI=1S/C15H16N4O/c1-4-12-14(11-7-5-6-8-13(11)20)17-15-16-9(2)10(3)18-19(12)15/h5-8,20H,4H2,1-3H3

InChI Key

RIFDKIQSQBEQLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N1N=C(C(=N2)C)C)C3=CC=CC=C3O

Origin of Product

United States

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